molecular formula C9H11NOS B8328802 6,6-Dimethyl-6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one

6,6-Dimethyl-6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one

Cat. No.: B8328802
M. Wt: 181.26 g/mol
InChI Key: YAWFHGXXBVFZBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6-Dimethyl-6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one is a useful research compound. Its molecular formula is C9H11NOS and its molecular weight is 181.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

6,6-dimethyl-5,7-dihydrothieno[3,2-c]pyridin-4-one

InChI

InChI=1S/C9H11NOS/c1-9(2)5-7-6(3-4-12-7)8(11)10-9/h3-4H,5H2,1-2H3,(H,10,11)

InChI Key

YAWFHGXXBVFZBP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=CS2)C(=O)N1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of dry DCE (60 mL) and anhydrous H3PO4 (35 mL, prepared from 85% H3PO4 and P2O5) is added a solution of isocyanate 46 (5.12 g, 28.3 mmol) in DCE (20 mL). The resulting mixture is stirred vigorously at rt for 2 h, then at reflux for 4 h. The reaction mixture is allowed to cool and separate into two layers. The upper, organic layer is decanted, diluted with EtOAc and Na2Co3 solution, and extracted with EtOAc (2×). The organic extract is washed with brine (2×) and dried (MgSO4), filtered, and evaporated. The residue is purified by FC (6:4 CH2Cl2 /CH3CN) to give a yellow solid, mp 153-154° C. Yield: 2.10 g (41%) . 1H NMR (CDCl3) 7.43 (d, 1, J=5.2), 7.10 (d, 1, J=5.2), 6.82 (s, 1), 2.99 (s, 2), 1.38 (s, 6); 13C NMR (CDCl3) 162.64, 144.99, 130.86, 125.70, 122.96, 54.00, 37.31, 29.05; MS (EI, eE=70 eV) m/z 181 (M+), 166, 151, 148, 125, 124 (base peak), 96, 83, 70, 45; Anal. Calcd for C9H11NOS (MW=181.3): C, 59.64 H, 6.12 N, 7.73. Found: C, 59.76 H, 6.17 N, 7.87.
Quantity
5.12 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

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